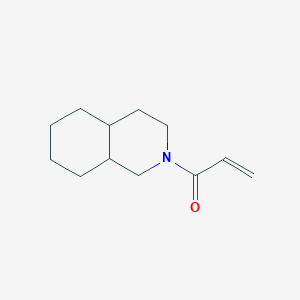

1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2,10-11H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMIYCMKWULLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2CCCCC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one as a Covalent Inhibitor

Abstract

Targeted covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging biological targets.[1][2] This guide provides an in-depth examination of the mechanism of action for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one, a representative covalent inhibitor. While this specific molecule serves as our primary example, the principles, experimental workflows, and validation protocols described herein constitute a comprehensive framework for characterizing any novel covalent agent. We will deconstruct its mechanism from fundamental chemical principles to biochemical kinetics and culminate with methods for confirming target engagement in a cellular environment. This document is intended for researchers, drug discovery scientists, and professionals seeking a technical and practical understanding of how to elucidate and validate the mechanism of a covalent inhibitor.

Introduction to Covalent Inhibition and the Subject Molecule

The Resurgence of Covalent Modulators

Historically, the formation of a covalent bond between a drug and its target was often associated with toxicity and immunogenicity, leading many drug discovery programs to avoid reactive moieties.[3] However, a modern understanding of kinetics and selectivity has transformed this view. A contemporary targeted covalent inhibitor operates via a two-step mechanism: first, it recognizes and binds reversibly to the target protein with high affinity, and second, a strategically positioned, mildly reactive "warhead" forms a permanent bond with a nearby nucleophilic amino acid.[2][4] This approach can lead to enhanced biochemical efficiency, prolonged pharmacodynamic effects that outlast the inhibitor's circulation time, and the ability to effectively inhibit proteins with shallow binding pockets or high concentrations of endogenous ligands.[1][5]

Deconstructing this compound

To understand the molecule's function, we must first analyze its structure, which consists of two key components:

-

The Recognition Scaffold (Decahydroisoquinoline): This fused-ring, saturated aliphatic structure provides a rigid, three-dimensional shape.[6] Its purpose is to form specific, non-covalent interactions (e.g., hydrophobic, van der Waals) within the protein's binding site. This scaffold is responsible for the initial binding affinity (represented by the inhibition constant, KI) and is a primary determinant of the inhibitor's selectivity for its intended target over other proteins.[6][7]

-

The Electrophilic Warhead (prop-2-en-1-one): This is an acrylamide moiety, a classic example of an α,β-unsaturated carbonyl.[4][8] This functional group is a Michael acceptor, making it susceptible to nucleophilic attack.[8] Its mild electrophilicity is critical; it is designed to be unreactive toward most biological nucleophiles (like glutathione) but to react efficiently with a target nucleophile once the scaffold has positioned it with high effective molarity within the binding site.[8][9]

Based on this structure, the central hypothesis is that this compound acts as a targeted covalent inhibitor, likely targeting a cysteine residue through a Michael addition reaction.

The Hypothesized Covalent Mechanism of Action

The inactivation of a target protein by this inhibitor is not a simple one-step event but a carefully orchestrated two-step process. This kinetic model is fundamental to understanding its potency and selectivity.

Step 1: Reversible Binding (Formation of the E·I Complex)

Initially, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I).

E + I ⇌ E·I

This step is governed by the inhibition constant (KI), which is the ratio of the dissociation rate (koff) to the association rate (kon). A lower KI value signifies a higher binding affinity, driven by the favorable interactions of the decahydroisoquinoline scaffold within the target's binding pocket.[10]

Step 2: Irreversible Covalent Bond Formation (The E-I Adduct)

Once the non-covalent complex is formed, the acrylamide warhead is precisely positioned near a nucleophilic amino acid residue on the enzyme. The most common target for an acrylamide warhead is the thiol side chain of a cysteine residue.[4][8] The reaction proceeds via a conjugate (Michael) addition, where the cysteine thiolate attacks the β-carbon of the α,β-unsaturated system.[8] This forms a stable, irreversible thioether bond.

E·I → E-I

This chemical step is defined by the maximal rate of inactivation, kinact.[11] The overall efficiency of the inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity and the subsequent rate of covalent modification.[11][12]

Caption: Fig. 1: Two-step mechanism of covalent inhibition.

Experimental Validation and Characterization

To rigorously validate the proposed mechanism, a multi-faceted experimental approach is required. The following protocols represent the gold standard in the field for characterizing a novel covalent inhibitor.

Objective: Quantifying Biochemical Potency and Inactivation Kinetics

The primary goal is to determine the kinetic parameters KI and kinact. This is achieved by measuring the rate of enzyme activity loss over time at various inhibitor concentrations.

-

Principle: This assay monitors the time-dependent loss of enzyme activity. By plotting the observed rate of inactivation (kobs) against inhibitor concentration, the key parameters can be derived.[13][14]

-

Methodology:

-

Reagent Preparation: Prepare a concentrated stock of the target enzyme, the inhibitor (this compound), substrate, and assay buffer.

-

Incubation: In a 96-well plate, pre-incubate the enzyme with a range of inhibitor concentrations (e.g., 0-10 µM) at a constant temperature (e.g., 25°C).

-

Reaction Initiation: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each inhibitor incubation and add it to a separate plate containing a saturating concentration of the enzyme's substrate.

-

Causality Insight: The aliquot is diluted significantly upon addition to the substrate solution. This "jump dilution" effectively stops further covalent inactivation by lowering the inhibitor concentration, allowing for the measurement of remaining enzyme activity at that specific time point.[5]

-

-

Data Acquisition: Measure the rate of product formation using a suitable detection method (e.g., absorbance, fluorescence) on a plate reader.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).

-

Plot the calculated kobs values against the inhibitor concentration [I]. Fit this data to the Michaelis-Menten-like equation:

kobs = (kinact * [I]) / (KI + [I])

-

This non-linear regression will yield the values for kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal inactivation rate).[11][13]

-

-

Objective: Unambiguous Confirmation of Covalent Adduct Formation

To prove that the inhibitor forms a covalent bond, the most direct and definitive method is mass spectrometry (MS), which can detect the mass increase of the target protein upon inhibitor binding.[15][16]

-

Principle: High-resolution mass spectrometry can precisely measure the molecular weight of the intact protein. A covalent modification will result in a mass shift equal to the molecular weight of the inhibitor.[16][17]

-

Methodology:

-

Sample Preparation: Incubate the purified target protein (e.g., at 5 µM) with an excess of the inhibitor (e.g., 50 µM) for a sufficient time (e.g., 2 hours) to ensure complete reaction. Prepare a control sample with the protein and vehicle (e.g., DMSO) only.

-

Desalting: It is critical to remove non-volatile salts from the protein samples. Use a C4 ZipTip or a similar reversed-phase chromatography method to desalt the samples prior to MS analysis.

-

LC-MS Analysis: Inject the desalted samples into a liquid chromatography-mass spectrometry (LC-MS) system. The protein will be eluted from the LC and ionized by electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. The ESI process generates a series of multiply charged ions.

-

Deconvolution: Use deconvolution software (e.g., MagTran, BioPharma Finder) to process the raw m/z spectrum and reconstruct the true molecular mass of the protein.

-

Confirmation: Compare the deconvoluted mass of the inhibitor-treated protein with the vehicle-treated control. A mass increase corresponding to the molecular weight of this compound (207.31 Da) provides definitive evidence of a 1:1 covalent adduct.[15][16]

-

Objective: Verifying Target Engagement in a Cellular Environment

Biochemical assays are essential, but demonstrating that the inhibitor binds its intended target within the complex milieu of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20]

-

Principle: The binding of a ligand (our inhibitor) to its target protein generally increases the protein's thermodynamic stability.[21] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. CETSA measures this change in thermal stability.[18][22]

-

Methodology:

-

Cell Treatment: Treat cultured cells with the inhibitor at a desired concentration (e.g., 10 µM) or with a vehicle control for 1-2 hours.

-

Heating: Harvest the cells, resuspend them in a buffer, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for 3 minutes using a PCR thermocycler (e.g., a gradient from 40°C to 70°C).

-

Separation of Soluble Fraction: After heating, cool the samples to room temperature and centrifuge them at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

-

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific antibody against the target protein.

-

Data Analysis: Quantify the band intensity for each temperature point for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble protein remaining versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample compared to the control, indicating ligand-induced protein stabilization.[19][22]

-

Data Presentation and Workflow Visualization

Clear data presentation is crucial for interpreting results and making informed decisions in a drug discovery project.

Expected Data Summary

The results from the described experiments can be summarized for clear comparison.

| Experiment | Parameter Measured | Expected Result for an Effective Inhibitor | Interpretation |

| Enzyme Kinetics | kinact / KI | > 10,000 M-1s-1 | High biochemical efficiency (potent binding and rapid inactivation) |

| Intact Protein MS | Mass Shift (Δm) | + 207.3 Da | Confirms 1:1 stoichiometric covalent bond formation |

| CETSA | Thermal Shift (ΔTm) | > 2 °C | Direct evidence of target binding and engagement in live cells |

Integrated Experimental Workflow

The logical flow of experiments is critical for a systematic elucidation of the mechanism of action.

Caption: Fig. 2: Integrated workflow for MoA validation.

Conclusion and Future Directions

The elucidation of the mechanism of action for a covalent inhibitor like this compound is a systematic process grounded in fundamental principles of chemistry and biology. By leveraging a suite of robust experimental techniques—from enzyme kinetics to intact protein mass spectrometry and cellular thermal shift assays—researchers can build a comprehensive and validated model of how their compound functions. This guide outlines a self-validating workflow that confirms the formation of a covalent bond, quantifies the kinetic efficiency of the interaction, and verifies target engagement in the relevant physiological context of a cell. The insights gained from these studies are paramount for optimizing lead compounds, understanding structure-activity relationships, and ultimately developing safer and more effective covalent therapeutics.

References

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience. [Link]

-

de Vries, M. P., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals (Basel). [Link]

-

Dang, L., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

-

Crowther, M. D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from Pelago Bioscience. [Link]

-

MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

-

Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

-

Wang, S., et al. (2024). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

-

ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. Retrieved from ICE Bioscience. [Link]

-

Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from Evotec. [Link]

-

Voice, A. T., et al. (2020). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. Semantic Scholar. [Link]

-

Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from Domainex. [Link]

-

ResearchGate. (n.d.). The mechanism of the addition of an acrylamide warhead to a cysteine thiol. Retrieved from ResearchGate. [Link]

-

Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

-

BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved from BioKin, Ltd. [Link]

-

Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Retrieved from Royal Society of Chemistry. [Link]

-

ACS Publications. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry. [Link]

-

Nature. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Scientific Reports. [Link]

-

BMG Labtech. (n.d.). Kinetic characterisation of covalent inhibitors on the PHERAstar. Retrieved from BMG Labtech. [Link]

-

SciSpace. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Retrieved from SciSpace. [Link]

-

YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from YouTube. [Link]

-

National Center for Biotechnology Information. (2025). Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease. Microbiology Spectrum. [Link]

-

National Center for Biotechnology Information. (n.d.). Fused-ring structure of decahydroisoquinolin as a novel scaffold for SARS 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

-

Open Exploration Publishing. (2026). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Exploratory Targeted Antitumor Therapy. [Link]

-

MDPI. (2024). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Covalent Inhibition in Drug Discovery. RSC Chemical Biology. [Link]

-

Semantic Scholar. (2023). Natural Product-Based Screening for Lead Compounds Targeting SARS CoV-2 Mpro. Semantic Scholar. [Link]

-

PubMed. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubMed. (2021). Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

-

MDPI. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

Sources

- 1. Exploration of Drug Science [explorationpub.com]

- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Fused-ring structure of decahydroisoquinolin as a novel scaffold for SARS 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shop.carnabio.com [shop.carnabio.com]

- 12. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 13. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 18. pelagobio.com [pelagobio.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pelagobio.com [pelagobio.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

Electrophilic reactivity of the prop-2-en-1-one moiety in decahydroisoquinoline derivatives

The following technical guide details the electrophilic reactivity of the prop-2-en-1-one moiety when incorporated into decahydroisoquinoline (DHI) scaffolds. This analysis focuses on the application of this chemotype in Targeted Covalent Inhibitor (TCI) design.

Executive Summary

The integration of a prop-2-en-1-one (enone) moiety into a decahydroisoquinoline (DHI) scaffold represents a strategic fusion of a "privileged" pharmacophore with a reactive "warhead." This architecture is increasingly utilized in drug discovery to create irreversible antagonists for G-protein-coupled receptors (GPCRs), ion channels (e.g., TRP channels), and multidrug resistance (MDR) proteins.

The core principle relies on the decahydroisoquinoline providing the steric bulk and lipophilicity required for non-covalent binding affinity (

Chemical Architecture & Reactivity Tuning

The Scaffold: Decahydroisoquinoline (DHI)

Unlike its aromatic counterpart (isoquinoline), DHI possesses two chiral bridgehead carbons (C4a and C8a), leading to cis- and trans- fused isomers.

-

Trans-DHI: Rigid, chair-chair conformation. Often preferred for mimicking morphinan opioids or steroids.

-

Cis-DHI: More flexible.

-

Impact on Reactivity: The stereochemistry of the DHI core dictates the vector of the prop-2-en-1-one warhead. A warhead pointing into the solvent (rather than the cryptic pocket) will hydrolyze or react with glutathione (GSH) indiscriminately, leading to toxicity.

The Warhead: Prop-2-en-1-one

The prop-2-en-1-one moiety contains a conjugated

-

N-Linked (Acrylamide-like): When the prop-2-en-1-one is attached to the DHI nitrogen (

), it forms an acrylamide. Resonance stabilization from the nitrogen lone pair raises the LUMO energy, making it a weaker electrophile. This is ideal for drugs requiring high selectivity (e.g., kinase inhibitors). -

C-Linked (Vinyl Ketone): When attached to a carbon on the DHI ring (

), it functions as a true vinyl ketone. These are harder electrophiles with rapid kinetics, often risking off-target toxicity unless sterically shielded.

Mechanism of Action: The Michael Addition

The reaction follows a soft-soft acid-base interaction mechanism. The sulfhydryl group of a cysteine residue (nucleophile) attacks the

Figure 1: Mechanism of Michael addition between the DHI-enone warhead and a cysteine thiol.

Experimental Protocols

To validate the utility of a prop-2-en-1-one DHI derivative, one must quantify its intrinsic reactivity (

Protocol: Kinetic Glutathione (GSH) Chemoassay

This assay determines the second-order rate constant (

Materials:

-

Test Compound (DHI derivative)

-

Reduced L-Glutathione (GSH)

-

Internal Standard (e.g., Indomethacin)

-

Phosphate Buffer (pH 7.4)

-

LC-MS/MS system

Workflow:

-

Preparation: Prepare a 10 mM stock of the DHI derivative in DMSO. Prepare 10 mM GSH in phosphate buffer.

-

Incubation: Mix DHI derivative (final conc. 10

M) with excess GSH (final conc. 1 mM, 100-fold excess) to ensure pseudo-first-order kinetics. Maintain at 37°C. -

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately quench aliquots with 1% formic acid/acetonitrile containing the internal standard.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass

and the appearance of the GSH-adduct

Calculation:

Plot

Protocol: NMR-Based Reactivity Monitoring

For analyzing the regioselectivity of the addition (verifying

-

Dissolve DHI derivative (5 mM) in DMSO-

mixed with Phosphate Buffer- -

Add Cysteamine (1 equivalent).

-

Acquire

H-NMR spectra every 10 minutes. -

Observation: Monitor the disappearance of the vinylic protons (typically doublets at

6.0–7.0 ppm) and the emergence of methylene protons (

Screening Workflow

The following decision tree outlines the selection process for DHI-enone candidates.

Figure 2: Screening workflow for identifying viable covalent inhibitors.

Data Interpretation & SAR

When analyzing data from the protocols above, use the following benchmarks to assess the quality of the prop-2-en-1-one moiety.

| Parameter | Metric | Interpretation |

| Electrophilicity ( | Mayr Scale | High |

| GSH Half-life ( | Minutes | |

| Reversibility | Washout Recovery | If activity returns after dialysis, the bond is reversible (or non-covalent). |

| Steric Hindrance | Adding a methyl group to the |

Case Study Insight

In decahydroisoquinoline derivatives targeting P-glycoprotein (P-gp) , the introduction of a prop-2-en-1-one moiety often converts a reversible competitive inhibitor into a non-competitive blocker. However, if the DHI nitrogen is part of the enone system (acrylamide), the reduced electrophilicity requires the target cysteine to be highly nucleophilic (low pKa) for the reaction to occur.

References

-

Böhme, A., et al. (2009). "Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology.

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery.

-

Páhi, A., et al. (2004). "Synthesis and multidrug resistance reversal activity of 1,2-disubstituted tetrahydroisoquinoline derivatives." Anticancer Research.

The Stereochemical Warhead: 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one in Covalent Fragment-Based Drug Discovery

Executive Summary

This technical guide analyzes 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one (hereafter referred to as DHIQ-Ac ), a representative covalent fragment used in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional flat aromatic fragments, DHIQ-Ac combines a 3D-rich aliphatic scaffold (decahydroisoquinoline) with a soft electrophile warhead (acrylamide). This unique architecture allows it to probe "ligandable" cysteine residues in cryptic pockets of proteins that are inaccessible to planar inhibitors.

This guide details the physicochemical properties, reactivity profile, and experimental workflows required to utilize DHIQ-Ac as a chemical probe for identifying novel therapeutic targets, particularly in oncology (KRAS, EGFR) and virology (SARS-CoV-2 Mpro).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

DHIQ-Ac represents a shift from "flatland" chemistry to stereochemically complex fragments. Its efficacy is driven by two distinct domains:

-

The Scaffold (Decahydroisoquinoline):

-

3D Character: Unlike the planar isoquinoline, the saturated decahydroisoquinoline possesses two chiral bridgehead carbons, allowing for cis- and trans- fused isomers. This high fraction of sp3-hybridized carbons (

) increases solubility and allows the molecule to explore globular protein pockets more effectively. -

Lipophilicity: The aliphatic ring system provides hydrophobic bulk without the pi-stacking liabilities of aromatics, making it ideal for hydrophobic sub-pockets (e.g., the P2 pocket of viral proteases).

-

-

The Warhead (Acrylamide):

-

Reactivity: A "soft" Michael acceptor. It is relatively unreactive toward oxygen or nitrogen nucleophiles (avoiding off-target toxicity) but reacts specifically with the thiolate anion of cysteine residues.

-

Reversibility: Generally irreversible, forming a stable thioether bond.

-

Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Drug Discovery |

| Molecular Weight | ~221.34 Da | Ideal for FBDD (Rule of 3 compliant). |

| cLogP | 2.1 - 2.5 | Optimal membrane permeability; low promiscuity. |

| TPSA | ~20.3 Ų | High blood-brain barrier (BBB) penetration potential. |

| Rotatable Bonds | 1 (C-N bond) | Rigid scaffold reduces entropic penalty upon binding. |

| Stereoisomers | cis / trans fusion | Allows probing of specific stereochemical requirements of the target pocket. |

| Warhead Type | Acrylamide | Cysteine-targeted covalent modification.[1][2][3][4] |

Part 2: Mechanism of Action (The Covalent Interaction)

The therapeutic potential of DHIQ-Ac relies on a specific nucleophilic attack mechanism. The acrylamide moiety acts as an electrophilic "trap" for non-catalytic or catalytic cysteines.

The Michael Addition Pathway

The reaction follows a 1,4-conjugate addition. The sulfur atom of the target cysteine (acting as a nucleophile) attacks the

Figure 1: Mechanism of covalent inhibition via Michael Addition. The high specificity of the acrylamide for thiols over hydroxyls ensures selectivity.

Part 3: Experimental Protocols for Target Validation

To utilize DHIQ-Ac effectively, researchers must validate that the binding is specific and not a result of non-specific protein aggregation or assay interference.

Protocol: Intact Protein Mass Spectrometry (MS) Screening

This is the "Gold Standard" for validating covalent fragments. It directly measures the mass shift corresponding to the adduct formation.

Objective: Confirm covalent labeling of the target protein (e.g., KRAS G12C or SARS-CoV-2 Mpro) by DHIQ-Ac.

Reagents:

-

Target Protein (Purified, >95%, in PBS pH 7.4).

-

DHIQ-Ac (100 mM stock in DMSO).

-

LC-MS Grade Formic Acid and Acetonitrile.

Step-by-Step Methodology:

-

Incubation:

-

Dilute protein to 5 µM in reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Add DHIQ-Ac to a final concentration of 50 µM (10x excess).

-

Include a DMSO-only control.

-

Incubate at room temperature for 60 minutes.

-

-

Quenching:

-

Add Formic Acid to 1% final concentration to protonate cysteines and stop the reaction.

-

-

LC-MS Analysis:

-

Inject 5 µg of protein onto a C4 reverse-phase column.

-

Elute with a linear gradient of 5-95% Acetonitrile + 0.1% Formic Acid over 10 minutes.

-

Acquire data on a Q-TOF or Orbitrap mass spectrometer (Deconvolution mode).

-

-

Data Interpretation:

-

Hit Criteria: Observation of a mass shift of +221.34 Da (mass of DHIQ-Ac) relative to the DMSO control.

-

Occupancy Calculation:

-

Protocol: Competitive ABPP (Activity-Based Protein Profiling)

If the specific target is unknown, DHIQ-Ac can be used as a competitor against a broad-spectrum probe to map its selectivity proteome-wide.

-

Lysate Preparation: Prepare proteome lysate (1 mg/mL) from relevant cell line (e.g., H358 for KRAS).

-

Competition: Treat lysate with DHIQ-Ac (1, 10, 50 µM) for 1 hour.

-

Probe Labeling: Add a broad-spectrum cysteine probe (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide) for 30 mins.

-

Enrichment & Digest: Streptavidin enrichment, trypsin digestion, and LC-MS/MS.

-

Analysis: Identify peptides where the probe signal is lost in the presence of DHIQ-Ac. These are the specific targets of the fragment.

Part 4: Therapeutic Applications & Case Studies

Virology: SARS-CoV-2 Main Protease (Mpro)

The decahydroisoquinoline scaffold mimics the P2 leucine/proline residue of the viral polyprotein substrate.

-

Mechanism: DHIQ-Ac binds to the S2 pocket of Mpro, positioning the acrylamide to react with the catalytic Cysteine 145 .

-

Advantage: Unlike peptide-based inhibitors, DHIQ-Ac is non-peptidic, offering better metabolic stability.

Oncology: KRAS G12C

The "switch-II" pocket of KRAS G12C contains a mutant cysteine.

-

Application: DHIQ-Ac serves as a "warhead-fragment" hybrid. The hydrophobic decahydroisoquinoline ring explores the cryptic H95/Y96/Q99 pocket, while the acrylamide locks the protein in the inactive GDP-bound state.

-

Optimization: DHIQ-Ac is often used as a starting point. Medicinal chemists will "grow" the molecule from the isoquinoline nitrogen or the ring carbons to increase affinity (

) before the covalent bond forms (

FBDD Workflow for DHIQ-Ac Optimization

Figure 2: Fragment-Based Drug Discovery workflow utilizing DHIQ-Ac as the anchor fragment.

References

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

-

Keeley, A., et al. (2020). Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease.[4] Nature Communications. Link

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

-

Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature. Link

-

Borsari, C., et al. (2023).[3][5] Understanding Intrinsic Warhead Reactivity and Specificity.[6] CHIMIA.[3][7][8] Link

Sources

- 1. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chimia.ch [chimia.ch]

- 4. Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and multidrug resistance reversal activity of 1,2-disubstituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Target identification for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one using chemoproteomics

This guide details the chemoproteomic strategy for identifying the protein targets of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one .

For the remainder of this document, this molecule will be referred to as DHIQ-Ac (Decahydroisoquinoline-Acrylamide).

Executive Summary

DHIQ-Ac is a covalent fragment consisting of a hydrophobic decahydroisoquinoline scaffold fused to an electrophilic acrylamide warhead.[1][2] Its mechanism of action is the alkylation of nucleophilic cysteine residues via Michael addition.

Because DHIQ-Ac is a low-molecular-weight fragment (<250 Da), attaching a bulky reporter tag (biotin/fluorophore) for direct enrichment would likely abolish its binding affinity (steric clash). Therefore, the authoritative method for target identification is Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling).[1] This "label-free" competition strategy infers target engagement by measuring the loss of probe labeling in the presence of the fragment.

Part 1: Chemical Biology Strategy

The Mechanism of Action

DHIQ-Ac targets "ligandable" cysteines—residues located in functional pockets or allosteric sites with depressed pKa values (making them more nucleophilic).[1]

-

Selectivity: Driven by the shape complementarity of the decahydroisoquinoline ring to hydrophobic pockets adjacent to the cysteine.

The Workflow: Competitive isoTOP-ABPP

We do not label DHIQ-Ac. Instead, we use a broad-spectrum "Scout Probe" (Iodoacetamide-Alkyne, IA-alkyne ) that reacts with thousands of cysteines in the proteome.

-

Competition: We treat one proteome sample with DHIQ-Ac and another with Vehicle (DMSO).

-

Labeling: Both samples are chased with IA-alkyne. Cysteines bound by DHIQ-Ac are blocked and cannot react with IA-alkyne.[1]

-

Quantification: We use isotopically labeled linkers (Heavy vs. Light) to quantify the ratio of labeling.[1][2][4] A high Heavy:Light ratio indicates DHIQ-Ac blocked the site.

Part 2: Experimental Protocol

Materials & Reagents

| Component | Specification | Function |

| DHIQ-Ac | >98% Purity, 50 mM Stock in DMSO | The fragment of interest.[1] |

| IA-Alkyne | 100 mM Stock in DMSO | Broad-spectrum Cys-reactive probe.[1] |

| TEV-Biotin Tags | Isobaric (Light/Heavy) or TMT-linked | Enrichment and quantification handle.[1] |

| Streptavidin Beads | High Capacity (e.g., Pierce) | Enrichment of labeled peptides.[2] |

| TEV Protease | Recombinant, AcTEV | Elution of peptides from beads.[2] |

Step-by-Step Methodology

Step 1: Proteome Preparation [1][2]

-

Harvest 2x10^8 cells (e.g., HEK293T or relevant disease model).

-

Lyse in PBS containing 0.1% Triton X-100. Crucial: Do NOT use DTT or protease inhibitors containing cysteines, as they will quench the probe.

Step 2: Competition (The "Drug" Step)

-

Split lysate into two aliquots:

-

Sample A (Heavy): Treat with DMSO (Vehicle).

-

Sample B (Light): Treat with DHIQ-Ac (Concentration: 50–100 µM).[1]

-

-

Incubate for 60 minutes at Room Temperature (RT).

Step 3: Pulse Labeling (The "Probe" Step)

-

Add IA-Alkyne to both samples (Final conc: 100 µM).[2]

-

Incubate for 60 minutes at RT.

-

Logic: In Sample A, IA-alkyne labels all accessible cysteines.[2] In Sample B, IA-alkyne labels only cysteines not bound by DHIQ-Ac.[1][2]

Step 4: Click Chemistry & Enrichment [2]

-

Add Click reagents to each sample:

-

Incubate 1 hour, then combine Sample A and Sample B (1:1 ratio).

-

Precipitate proteins (Methanol/Chloroform) to remove excess reagents.[1][2]

-

Resuspend and incubate with Streptavidin-agarose beads for 2 hours.

Step 5: On-Bead Digestion & Elution [1]

-

Wash beads stringently (1% SDS, then Urea, then PBS).[2]

-

Digest with Trypsin (on-bead) to remove non-cysteine peptides.[1][2]

-

Elution: Incubate beads with TEV Protease . This cleaves the linker, releasing only the probe-modified cysteine peptides for MS analysis.

Part 3: Data Analysis & Validation

Interpreting the MS Data

The Mass Spectrometer measures the ratio of Heavy (DMSO) to Light (DHIQ-Ac) peptide signal.[4]

-

Ratio ≈ 1.0: The cysteine was labeled equally in both samples.[2] DHIQ-Ac did not bind this target.

-

Ratio > 5.0 (or >10.0): The signal is high in the DMSO sample but missing/low in the DHIQ-Ac sample.[1] This indicates Target Engagement . DHIQ-Ac covalently blocked the cysteine, preventing IA-alkyne binding.[1]

Target Prioritization Criteria

Not all hits are relevant. Filter targets based on:

-

Stoichiometry: High R ratios (>5) indicate >80% occupancy.[1][2]

-

Functional Relevance: Is the modified cysteine in a catalytic site (e.g., Cys481 in BTK) or an allosteric pocket?

-

Causality: Does the target explain the phenotype?

Validation Experiments

Once a hit (e.g., Protein X, Cys123) is identified via MS, validate using:

-

Gel-Based ABPP: Repeat the competition but use a fluorescent probe (IA-Rhodamine) and run on SDS-PAGE.[1] DHIQ-Ac treatment should cause the specific band for Protein X to disappear.[1][2]

-

Covalent Docking: Model DHIQ-Ac into the crystal structure of Protein X to verify the decahydroisoquinoline moiety fits the pocket near Cys123.[1]

References

-

Backus, K. M., et al. (2016).[2][4] Proteome-wide covalent ligand discovery in native biological systems.[1][2][4][5] Nature, 534(7608), 570–574.[2] Link

-

Weerapana, E., et al. (2010).[2] Quantitative reactivity profiling predicts functional cysteines in proteomes.[1][2] Nature, 468(7325), 790–795.[2] Link

-

Resnick, E., et al. (2019).[2] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society, 141(22), 8951–8968.[2] Link

-

Cravatt, B. F., et al. (2008).[2] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414.[2] Link

Sources

- 1. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decahydroisoquinoline | C9H17N | CID 97812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vividion.com [vividion.com]

- 5. Proteome-wide covalent ligand discovery in native biological systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one from decahydroisoquinoline

Executive Summary

This Application Note details the synthetic protocol for 1-(decahydroisoquinolin-2-yl)prop-2-en-1-one , a functionalized acrylamide derivative. This molecule serves as a critical intermediate in the development of Targeted Covalent Inhibitors (TCIs), specifically acting as a "warhead" capable of forming irreversible covalent bonds with cysteine residues (e.g., in kinases or GTPases like KRAS).[1]

The guide presents two validated methodologies:

-

Direct Acylation (Method A): High-throughput suitable, rapid synthesis.

- -Elimination Route (Method B): Robust industrial scale-up route to minimize polymerization impurities.

Chemical Context & Retrosynthesis

The target molecule is a tertiary amide formed by the

Key Challenges:

-

Polymerization: The electron-deficient alkene in the product and reagent is prone to radical polymerization or Michael addition by the starting amine.

-

Stereochemistry: Decahydroisoquinoline exists as cis- and trans-isomers. This protocol applies to both, but starting material purity defines product stereochemistry.

-

Exotherm: The reaction with acid chlorides is highly exothermic.[2]

Reaction Pathway Visualization

The following diagram outlines the reaction logic and critical control points.

Figure 1: Mechanistic pathway for the N-acylation of decahydroisoquinoline. Control of temperature is critical to prevent the diversion to side products.

Safety & Handling (Critical)

| Hazard Class | Reagent | Risk Description | Mitigation |

| Lachrymator | Acryloyl Chloride | Causes severe eye/respiratory irritation. | Use only in a functioning fume hood. Keep cold. |

| Corrosive | HCl (Byproduct) | Generated in situ; damages tissue. | Neutralize with excess base (TEA/DIPEA). |

| Polymerizer | Product/Reagent | Spontaneous polymerization releases heat. | Store reagents with stabilizers (phenothiazine/MEHQ). Keep reaction cold. |

Materials & Stoichiometry

Target Scale: 5.0 mmol (approx. 1.0 g theoretical yield)

| Component | Role | Equiv. | Amount | MW ( g/mol ) |

| Decahydroisoquinoline | Substrate | 1.0 | 696 mg | 139.24 |

| Acryloyl Chloride | Reagent | 1.1 - 1.2 | 450 µL (498 mg) | 90.51 |

| Triethylamine (TEA) | Base | 1.5 - 2.0 | 1.05 mL | 101.19 |

| Dichloromethane (DCM) | Solvent | -- | 25 mL (0.2 M) | -- |

| NaHCO₃ (Sat. Aq.) | Quench | -- | 20 mL | -- |

Experimental Protocol: Method A (Direct Acylation)

Recommended for medicinal chemistry library synthesis and small-scale (<5g) batches.

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Cooling: Prepare an ice/water bath (0 °C).

-

-

Substrate Solubilization:

-

Add Decahydroisoquinoline (1.0 equiv) to the flask.

-

Add anhydrous DCM (concentration ~0.2 M).

-

Add Triethylamine (1.5 equiv). Stir for 5 minutes to ensure homogeneity.

-

Submerge flask in the ice bath and stir for 10 minutes to reach 0 °C.

-

-

Acylation (The Critical Step):

-

Dilute Acryloyl Chloride (1.1 equiv) in a small volume of DCM (e.g., 2 mL) in a separate vial.

-

Technique: Add the acid chloride solution dropwise over 10–15 minutes using a syringe pump or pressure-equalizing dropping funnel.

-

Observation: White smoke (ammonium salts) may form; the solution may turn slightly yellow.

-

Maintain internal temperature < 5 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 1–2 hours.

-

QC Check: Perform TLC (System: 30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the amine mass (M+H = 140) and appearance of product (M+H = 194).

-

-

Workup:

-

Quench by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 10 minutes.

-

Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine organic layers and wash with Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Filter and concentrate in vacuo at < 30 °C (Do not heat significantly to avoid polymerization).

-

-

Purification:

-

Flash Chromatography: Silica gel.

-

Eluent: Gradient 0%

40% Ethyl Acetate in Hexanes. -

Note: The product is an amide and typically elutes after non-polar impurities but before unreacted amine.

-

Experimental Protocol: Method B (The 3-Chloropropionyl Route)

Recommended for larger scales (>5g) or if Method A yields polymerized "gunk."

Logic: This 2-step method avoids the use of highly unstable acryloyl chloride.

-

Acylation: React amine with 3-chloropropionyl chloride (stable).

-

Elimination: Treat the intermediate with base to eliminate HCl and form the alkene.

Workflow Logic

Figure 2: Two-step synthesis strategy to avoid direct handling of unstable acryloyl chloride.

Brief Procedure:

-

React decahydroisoquinoline with 3-chloropropionyl chloride (1.1 equiv) and TEA (1.1 equiv) in DCM at 0 °C.

-

Confirm formation of the chloro-amide intermediate (M+H = 230/232).

-

Add excess base (e.g., DBU 2.0 equiv or TEA 3.0 equiv) to the same pot.

-

Warm to RT or mild heat (40 °C) to induce

-elimination of HCl. -

Work up as described in Method A.

Analytical Validation

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl₃) | Characteristic ABX system of the acryloyl vinyl protons. | |

| 1H NMR | Protons adjacent to Nitrogen (deshielded by amide). | |

| LCMS (ESI+) | m/z = 194.15 | Confirming molecular weight (193.29 neutral). |

| Appearance | Colorless to pale yellow oil/solid | Dark yellow/brown indicates polymerization. |

Stereochemical Note: Decahydroisoquinoline is often a mixture of cis and trans isomers. The NMR will likely show rotamers and isomer mixtures, resulting in complex splitting patterns for the ring protons. The vinyl region (6.5–5.5 ppm) is the cleanest area for confirmation.

References

-

Covalent Warhead Chemistry

-

General Amide Synthesis Protocols

-

Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[5] Oxford University Press. (Standard Acylation Mechanisms).

-

-

Acryloyl Chloride Reactivity

-

Alternative 3-Chloropropionyl Route

Disclaimer: This protocol involves hazardous chemicals.[7] All experiments must be conducted by trained personnel in a certified fume hood wearing appropriate PPE.

Sources

- 1. medium.com [medium.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Covalent Compounds - Enamine [enamine.net]

- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives [organic-chemistry.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Acryloyl chloride - Wikipedia [en.wikipedia.org]

Acryloylation procedures for synthesizing 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

An In-Depth Technical Guide to the Synthesis of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable acrylamide derivative used in various research and development applications, particularly as a monomer or a covalent modifier in drug discovery. We present two robust and well-vetted acryloylation procedures, catering to different laboratory needs regarding reagent availability, scale, and safety considerations. The primary method detailed is the classic Schotten-Baumann reaction utilizing the highly reactive acryloyl chloride. An alternative, milder approach using acrylic acid with a peptide coupling agent is also discussed. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, critical safety information, and expected characterization data to ensure successful and reproducible synthesis.

Chemical Principles and Strategy Selection

The formation of this compound involves the creation of an amide bond between the secondary amine of decahydroisoquinoline and an acryloyl moiety. This transformation is a classic example of nucleophilic acyl substitution.[1] The nitrogen atom of decahydroisoquinoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated acrylic acid derivative.

Two primary strategies are presented:

-

Route A: Acryloylation with Acryloyl Chloride. This is a rapid and high-yielding method based on the Schotten-Baumann reaction.[2][3] Acryloyl chloride is a highly electrophilic reagent, ensuring efficient reaction with the amine. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[4] While efficient, this route requires stringent handling of the hazardous acryloyl chloride.

-

Route B: Amide Coupling with Acrylic Acid. This method avoids the use of acryloyl chloride by activating the carboxylic acid in situ with a coupling agent, such as a carbodiimide (e.g., EDC) or a uronium salt (e.g., HATU).[5][6][7] This approach is common in peptide synthesis and is generally milder, but may involve more expensive reagents and a more complex workup to remove the coupling byproducts.

For most standard laboratory applications, Route A offers a cost-effective and efficient synthesis, provided the necessary safety precautions are rigorously followed.

Caption: General overview of the amide bond formation.

Critical Safety and Reagent Handling

The synthesis of the target molecule involves hazardous materials that demand strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood by personnel trained in handling reactive and toxic chemicals.

| Reagent | CAS Number | Key Hazards | Handling Precautions |

| Acryloyl Chloride | 814-68-6 | Highly Flammable, Corrosive, Toxic by Inhalation, Reacts Violently with Water.[8][9] | Handle under inert gas (N₂ or Ar).[8] Use non-sparking tools and grounded equipment.[9][10][11] Wear a full-face respirator, flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber).[9][10] Ensure an emergency shower and eyewash station are immediately accessible.[9][10] |

| Decahydroisoquinoline | 6329-61-9 | Skin and Eye Irritant, Respiratory Irritant.[12][13] | Avoid contact with skin and eyes.[12] Use with adequate ventilation.[14] Wear standard PPE, including safety goggles and gloves.[12][14] |

| Triethylamine (TEA) | 121-44-8 | Flammable, Corrosive, Toxic | Dispense in a fume hood. Avoid inhalation of vapors. Keep away from ignition sources. |

| Dichloromethane (DCM) | 75-09-2 | Potential Carcinogen, Skin and Eye Irritant | Use only in a well-ventilated fume hood. Avoid skin contact and inhalation. |

Detailed Experimental Protocol: Synthesis via Acryloyl Chloride

This protocol details the synthesis on a 10 mmol scale. All glassware should be oven-dried and assembled under a nitrogen or argon atmosphere to prevent moisture from reacting with the acryloyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the secondary amine in decahydroisoquinoline attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a good leaving group to form the final amide product.[1] The triethylamine base neutralizes the HCl generated during the reaction.[15]

Caption: Mechanism of the Schotten-Baumann reaction.

Step-by-Step Procedure

-

Reagent Preparation : In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve decahydroisoquinoline (1.39 g, 10.0 mmol) and triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 1.5 eq) in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

-

Rationale: The reaction is exothermic. Cooling prevents overheating, which could lead to unwanted side reactions, including polymerization of the acryloyl group.[5]

-

-

Addition of Acryloyl Chloride : In the dropping funnel, prepare a solution of acryloyl chloride (0.95 g, 0.82 mL, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.[1] A slight excess of the acylating agent ensures full conversion of the starting amine.

-

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Rationale: Stirring at room temperature ensures the reaction proceeds to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction :

-

Quench the reaction by slowly adding 30 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine), 30 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 30 mL of brine.

-

Rationale: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.[15]

-

-

Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Characterization of Product

The identity and purity of the synthesized this compound (C₁₂H₁₉NO, M.W. = 193.29 g/mol ) should be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar structures.

| Technique | Expected Observations |

| ¹H NMR | δ 6.2-6.6 (m, 1H, -CO-CH=), 5.6-5.8 (m, 2H, =CH₂), 1.2-3.8 (series of complex, overlapping multiplets, 17H, decahydroisoquinoline protons). The exact shifts and coupling patterns of the vinyl protons are characteristic of the acrylamide group.[16][17] |

| ¹³C NMR | δ ~165 (C=O, amide), ~130 (-CO-C H=), ~128 (=C H₂), δ 25-60 (multiple peaks for the 9 carbons of the decahydroisoquinoline ring).[16][18] |

| FT-IR | Strong C=O (amide I) stretch at ~1655 cm⁻¹, C=C stretch at ~1620 cm⁻¹. Absence of N-H stretch (typically ~3300 cm⁻¹) confirms formation of a tertiary amide.[15] |

| HRMS (ESI+) | Calculated for [M+H]⁺ (C₁₂H₂₀NO⁺): 194.1539. Found: 194.15xx. |

Troubleshooting

-

Low Yield : May result from incomplete reaction or hydrolysis of acryloyl chloride. Ensure all reagents and glassware are scrupulously dry.[1][8] Confirm the quality of the acryloyl chloride.

-

Polymerization : If the crude product is a sticky, insoluble mass, polymerization may have occurred. This is often caused by excessive heat. Maintain strict temperature control during the addition of acryloyl chloride.[19] Storing the final product with a trace amount of a radical inhibitor (e.g., MEHQ) may be considered if it is not for immediate use.

-

Impure Product : The primary impurity is often unreacted starting material or triethylamine hydrochloride. A thorough aqueous workup and careful column chromatography are essential for obtaining a pure product.

Conclusion

The synthesis of this compound can be reliably achieved via the Schotten-Baumann acylation of decahydroisoquinoline with acryloyl chloride. The protocol described herein is robust and high-yielding. However, due to the hazardous nature of acryloyl chloride, all safety precautions must be strictly observed. By following this detailed guide, researchers can confidently prepare this valuable compound for their scientific endeavors.

References

- Acryloyl chloride - Safety Data Sheet. (n.d.).

- Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Acryloyl chloride - SAFETY DATA SHEET. (2024, February 8).

- (4Ar,8aR)-decahydroisoquinoline - AK Scientific, Inc. (n.d.).

- Acryloyl chloride,9988E-2,2025/09/12. (n.d.).

- ACRYLOYL CHLORIDE MSDS - KSCL (KRISHNA). (n.d.).

- Method for synthesis of acrylamide derivatives. (2007). Google Patents.

- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.

- Material Safety Data Sheet - Decahydroquinoline, 98%, Mixture of Cis and Trans. (2004, March 4). Cole-Parmer.

- An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. (n.d.). Benchchem.

- Decahydroisoquinoline. (n.d.). Grokipedia.

- Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal.

- Schotten Baumann Reaction. (2019, November 17). BYJU'S.

- Synthesis and Copolymerization of several N-substituted acrylamides. (n.d.). Baghdad Science Journal.

- N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method. (n.d.). Google Patents.

- CAS 6329-61-9: Decahydroisoquinoline. (n.d.). CymitQuimica.

- Schotten-Baumann Reaction. (n.d.).

- Schotten–Baumann reaction. (n.d.). Wikipedia.

- Decahydroisoquinoline (cis- and trans- mixture, predominantly cis-isomer). (n.d.). TCI Chemicals.

- Use of amines in combination with acrylic polymers in the manufacture of aqueous suspensions of mineral materials. (n.d.). Google Patents.

- Synthesis and characterization of acrylamide based polyelectrolytes. (n.d.). reposiTUm.

- Acrylamide. (n.d.). Wikipedia.

- How Do Acyl Chlorides Form Primary and Secondary Amides?. (2025, December 27). YouTube.

- Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. (2025, August 6). ResearchGate.

- What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)?. (2014, December 21). ResearchGate.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Acrylate-PEG-NH2, MW 2000. (n.d.). BroadPharm.

- Best way to form C-C bond at acryloyl chloride carbonyl?. (2024, January 4). Reddit.

- Compounds 1 and 26 (or 25 and 27) have substantially overlapping NMR... (n.d.). ResearchGate.

- Silane Coupling Agents. (n.d.). Shin-Etsu Silicone.

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications.

- Spectroscopic Journey: A Comparative Analysis of Decahydroisoquinolin-8a-ol and Its Precursors. (n.d.). Benchchem.

- Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. (n.d.). PMC.

- Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Publishing.

- Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). PMC.

- 1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues. (2019, July 31). PubMed.

- Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023, August 27). MDPI.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.

- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Lab Reporter [fishersci.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. kscl.co.in [kscl.co.in]

- 10. nj.gov [nj.gov]

- 11. kishida.co.jp [kishida.co.jp]

- 12. aksci.com [aksci.com]

- 13. grokipedia.com [grokipedia.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 16. Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors | MDPI [mdpi.com]

- 19. reddit.com [reddit.com]

Covalent docking methods for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one against cysteine targets

Case Study: 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one against Cysteine Targets

Executive Summary

This guide details the computational protocols for modeling the covalent binding of This compound , a representative acrylamide-warhead fragment, to cysteine-reactive protein targets. Unlike non-covalent docking, this workflow must account for bond formation energy, stereochemical constraints of the decahydroisoquinoline scaffold, and the specific geometry of the Michael addition reaction. We present two validated workflows: Schrödinger CovDock (for high-throughput industrial applications) and AutoDock4 (for flexible side-chain analysis).

Molecular Mechanism & Challenge

The ligand consists of a hydrophobic decahydroisoquinoline core fused to a reactive acrylamide (prop-2-en-1-one) warhead.

-

The Warhead: The acrylamide moiety acts as a Michael acceptor. The

-carbon of the vinyl group is the electrophile.[1] -

The Nucleophile: A non-catalytic or catalytic Cysteine thiol (

) on the target protein. -

The Challenge: The decahydroisoquinoline ring system contains two chiral bridgehead carbons, leading to cis- and trans- fused isomers. These isomers have drastically different 3D shapes (bent vs. planar-like). Standard docking often fails here if the specific stereoisomer matching the protein pocket is not explicitly generated.

Reaction Scheme

Pre-Docking Preparation Protocols

3.1. Ligand Preparation (Critical Step)

The decahydroisoquinoline scaffold is not flat.[2] You must generate all stereoisomers.

-

Stereoisomer Generation: Use tools like LigPrep (Schrödinger) or RDKit to enumerate stereocenters at the bridgehead carbons (positions 4a and 8a).

-

Warhead Definition: Define the acrylamide

-carbon as the reactive atom. -

Energy Minimization: Minimize using OPLS4 or MMFF94 force fields to relax the ring strain.

3.2. Protein Preparation[5]

-

H-Bond Network: Optimize H-bonds using PropKa (pH 7.4).

-

Thiolate State: While Michael addition requires a deprotonated cysteine (

), most docking software (CovDock) automatically handles the mutation/protonation during the "reaction" step. For AutoDock, ensure the Cys is treated as a reactive residue (often labeled CYX or CYS depending on the force field).

Protocol A: Schrödinger CovDock (Industrial Standard)

Recommended for: Virtual screening and rigorous energy scoring.

Step 1: Define the Reaction

-

Select "Custom Reaction" if "Michael Addition" is not pre-set.

-

SMARTS Pattern: [C,c]1(=[O,S])=[H] (Acrylamide).

-

Reaction logic: The sulfur atom of Cys replaces the hydrogen on the

-carbon.

Step 2: CovDock Workflow Setup

-

Input: Prepared protein grid and prepared ligand stereoisomers.

-

Docking Mode: Select "Pose Prediction" (thorough sampling) or "Virtual Screening" (faster).

-

Reactive Residue: Pick the specific Cysteine (e.g., Cys797 in EGFR).

-

Algorithm:

-

Mutation: The software temporarily mutates Cys to Ala to open the pocket.

-

Docking: The pre-reactive ligand is docked using Glide.[6][7][8]

-

Reaction: The Cys residue is restored, and the covalent bond is formed if the geometric constraints (distance < 3.5 Å) are met.

-

Minimization:[6] The complex is minimized to relax the bond angles.

-

Step 3: Scoring

-

CovDock Score: A composite score of the Glide score (pre-reactive affinity) + Prime Energy (post-reactive stability).

-

Cutoff: Filter poses with a covalent bond length deviation > 0.1 Å from ideal (1.82 Å for C-S).

Protocol B: AutoDock4 (Flexible Side Chain)

Recommended for: Academic research and capturing induced-fit effects.

Step 1: Flexible Side Chain Generation AutoDock4 uses a "Flexible Residue" approach where the covalent adduct is treated as a single flexible molecule rooted at the protein backbone.

-

Receptor Prep: Use prepare_receptor4.py. Mask the target Cysteine.

-

Ligand-Residue Adduct Prep:

-

Manually build the Cysteine-Ligand adduct in a molecular editor (e.g., Avogadro/PyMOL).

-

Save as PDB.

-

Process with prepare_ligand4.py.

-

Crucial: Define the

and

-

Step 2: Grid Generation

-

Generate affinity maps using autogrid4.

-

Center the grid on the

of the target Cysteine.

Step 3: Docking Parameters (LGA)

-

Search Algorithm: Lamarckian Genetic Algorithm (LGA).

-

Torsions: Allow rotation of the Cys

bond and the newly formed -

Constraint: Apply a distance constraint (Gaussian bias) to keep the Cys

of the ligand-adduct superimposed on the protein backbone

Workflow Visualization

Figure 1: Covalent Docking Decision Logic

Caption: Comparative workflow for covalent docking using Commercial (CovDock) vs. Open Source (AutoDock) strategies, highlighting the critical stereochemical handling of the decahydroisoquinoline scaffold.

Mechanism & Geometry Specifications

The accuracy of your docking depends on the geometric definitions of the covalent bond. Use these parameters for filtering results:

| Parameter | Value | Tolerance | Notes |

| Reaction Type | Michael Addition | N/A | Nucleophilic attack on |

| Bond Length (C-S) | 1.82 Å | Critical filter for validity | |

| Bond Angle (C-S-C) | 109.5° | ||

| Torsion (C-C-S-C) | Flexible | - | High energy barrier torsions should be discarded |

| Stereochemistry | Cis/Trans Fusion | N/A | Decahydroisoquinoline ring fusion must match pocket shape |

Figure 2: The Michael Addition Logic

Caption: Mechanistic logic used by docking algorithms to validate the Michael addition between the cysteine thiolate and the acrylamide warhead.

Expert Tips for Success

1. The "Dummy Atom" Trick (AutoDock): If using standard AutoDock Vina (which doesn't natively support covalent bonds), place a dummy atom at the coordinates of the Cys sulfur. Define a distance constraint between the ligand's

-carbon and this dummy atom to force the ligand into the "pre-reaction" state.

2. Decahydroisoquinoline Stereochemistry: Do not assume the commercial vendor provided the correct stereoisomer. The trans-decahydroisoquinoline is often the thermodynamically stable form, but the cis-form might be the bioactive one. Dock both.

3. Retrospective Validation: Before docking your novel compound, download a PDB of a known acrylamide-cysteine complex (e.g., Osimertinib in EGFR, PDB: 4ZAU). Re-dock the ligand to ensure your parameters can reproduce the crystallographic pose (RMSD < 2.0 Å).

References

-

Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter-Free Approach to Pose Prediction and Scoring." Journal of Chemical Information and Modeling.

-

London, N., et al. (2014). "Covalent Docking of Large Libraries for the Discovery of Chemical Probes." Nature Chemical Biology.

-

Bianco, G., et al. (2016). "Covalent docking using AutoDock: Two-point attractor and flexible side chain methods." Protein Science.

-

Schrödinger, LLC. "CovDock User Manual." Schrödinger Documentation.

-

Kumalo, H.M., et al. (2015). "Covalent Docking: A Review of the Current State of the Art." Current Computer-Aided Drug Design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. schrodinger.com [schrodinger.com]

- 7. researchgate.net [researchgate.net]

- 8. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Covalent Fragment Screening using 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Executive Summary

This application note details the methodology for utilizing 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one (referred to herein as DHIQ-Acryl ) as a covalent scout fragment in High-Throughput Screening (HTS).

DHIQ-Acryl represents a class of "mildly electrophilic" fragments used in Fragment-Based Drug Discovery (FBDD).[1] Unlike traditional reversible inhibitors, this molecule contains a decahydroisoquinoline scaffold (mimicking hydrophobic amino acid residues like proline or phenylalanine) fused to an acrylamide "warhead."[1][2] This specific architecture allows it to probe hydrophobic pockets adjacent to catalytic or allosteric cysteine residues.[1]

This guide provides a validated workflow for Intact Protein Mass Spectrometry (LC-MS) screening, the gold standard for validating covalent engagement, followed by biochemical counter-screening to rule out promiscuous reactivity.[1][2]

Mechanistic Basis

To successfully screen DHIQ-Acryl, one must understand its mode of action.[1][2] The molecule functions as a Targeted Covalent Inhibitor (TCI) .[1][2]

Chemical Mechanism

The acrylamide moiety (prop-2-en-1-one) acts as a Michael acceptor.[1] It undergoes a 1,4-conjugate addition reaction with a nucleophilic thiolate anion (

-

Selectivity: Acrylamides are less reactive than chloroacetamides or vinyl sulfones, requiring specific positioning within a binding pocket to react.[1][2] This makes DHIQ-Acryl an excellent probe for specific rather than promiscuous binding.[1]

-

The Scaffold: The decahydroisoquinoline ring provides the non-covalent affinity (

) required to orient the warhead near the target cysteine (

Reaction Pathway Diagram[1][2]

Figure 1: Kinetic mechanism of DHIQ-Acryl binding.[1][2] The reaction is governed by the two-step model: initial non-covalent binding (

Experimental Protocols

Primary Screen: Intact Protein LC-MS

Objective: To directly detect the mass shift corresponding to the covalent addition of DHIQ-Acryl (+139.2 Da) to the target protein.

Materials:

-

Target Protein: Purified (>95%), buffer exchanged into non-amine buffer (e.g., HEPES, MOPS).[1][2] Avoid Tris or DTT.

-

Compound: DHIQ-Acryl (100 mM stock in DMSO).[1]

-

Control: Iodoacetamide (positive control for accessible Cys).[1][2]

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.

Protocol:

-

Protein Preparation: Dilute protein to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

-

Compound Addition:

-

Incubation: Incubate plates at Room Temperature (RT) for 60 minutes .

-

Quenching: Add formic acid to a final concentration of 0.5% to stop the reaction and denature the protein.

-

LC-MS Acquisition:

-

Deconvolution: Use software (e.g., MaxEnt1 or BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.[1][2]

Data Interpretation: Look for the formation of a "monoadduct" peak.[1]

| Species | Expected Mass (Da) | Interpretation |

| Apo Protein | No reaction (Inactive) | |

| Monoadduct | HIT (Specific labeling) | |

| Di-adduct | Promiscuous / Non-specific |

Secondary Screen: Thiol-Reactivity Counter-Screen

Objective: To ensure DHIQ-Acryl is not a "super-reactive" pan-assay interference compound (PAINS) that reacts with any thiol.

Method: Ellman’s Reagent (DTNB) or CPM Fluorescence Assay using a peptide surrogate (Glutathione).[1][2]

Protocol:

-

Substrate: Prepare 50 µM Glutathione (GSH) in PBS.

-

Incubation: Mix GSH with 50 µM DHIQ-Acryl. Incubate for 60 mins.

-

Detection:

-

Calculation: Compare free thiol remaining vs. DMSO control.

Acceptance Criteria:

-

Ideal Scout: < 10% depletion of GSH at 1 hour (indicates low intrinsic reactivity; requires protein catalysis/binding for reaction).[1][2]

-

Promiscuous: > 50% depletion of GSH (indicates high intrinsic reactivity; likely toxic).[1][2]

Advanced Characterization: Determination[2]

For hits identified in the primary screen, determining the potency is critical.[1][2] Since the reaction is time-dependent,

Workflow:

-

Incubate protein with varying concentrations of DHIQ-Acryl (

= 0, 6.25, 12.5, 25, 50, 100 µM).[1][2] -

Take aliquots at multiple time points (

= 0, 15, 30, 60, 120 min).[1][2] -

Quantify % Occupancy via LC-MS.[1]

-

Fit data to the pseudo-first-order kinetic equation:

Visual Workflow (Graphviz):

Figure 2: Workflow for kinetic characterization of covalent hits.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Adduct Observed | Low reactivity or steric clash.[1] | Increase incubation to 4 hours or pH to 8.0 to increase Cys nucleophilicity. |